Ketoconazole

Beschreibung

Historical Trajectories and Evolving Scientific Perspectives on Ketoconazole

The history of this compound in academic research is closely tied to the broader development of antifungal agents. Before the 1940s, treatment options for systemic fungal infections were limited. The advent of polyene antifungals marked a significant advancement, but their use was often associated with considerable side effects. nih.gov The continued search for less toxic alternatives led to the discovery of the azole class of antifungals, with this compound emerging as a pioneering compound. nih.gov

This compound was discovered in 1976 at Janssen Pharmaceuticals and introduced in the United States in July 1981. wikipedia.org For nearly a decade following its introduction, it was a primary systemic antifungal available for treating both systemic and superficial mycoses. nih.govnih.gov This marked a pivotal moment in the treatment of fungal infections, offering an orally active option where previously only intravenous or less effective topical treatments existed for certain conditions. ajpsonline.com

Early research focused heavily on its antifungal mechanism. It was established that this compound primarily acts by inhibiting fungal sterol 14α-demethylase (Erg11 or CYP51), a cytochrome P450 enzyme crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047). ijfmr.comresearchgate.netdrugbank.com Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane structure and function, ultimately inhibiting fungal growth. researchgate.netdrugbank.com This understanding of its molecular target was a significant research finding that paved the way for the development of subsequent azole antifungals.

Over time, scientific perspectives on this compound evolved as research uncovered additional aspects of its activity and limitations. While initially a mainstay for systemic infections, its use in this capacity has been largely superseded by newer triazole antifungals like fluconazole (B54011) and itraconazole (B105839) due to their improved safety profiles and pharmacokinetic properties. nih.govwikipedia.org However, research into topical formulations of this compound continued, demonstrating its efficacy and relative safety for superficial fungal infections and Malassezia-related conditions like seborrheic dermatitis and pityriasis versicolor. nih.govresearchgate.netnih.gov

Further research revealed that this compound also possesses inhibitory effects on certain mammalian cytochrome P450 enzymes, particularly those involved in steroidogenesis, such as 17α-hydroxylase and 17,20-lyase. wikipedia.org This finding opened new avenues of research into its potential use in conditions involving hormone excess, such as Cushing's syndrome, and even in the context of androgen-dependent prostate cancer, by reducing systemic androgen levels. wikipedia.orgnih.gov

Recent academic research continues to explore novel aspects of this compound, including its potential as an efflux pump inhibitor in multidrug-resistant bacteria like Staphylococcus aureus, suggesting a broader spectrum of activity beyond its classical antifungal role. dovepress.com Studies are also investigating crystal engineering and novel formulations, such as emulgels and nanoparticles, to enhance its solubility, dissolution rate, and skin penetration for improved topical delivery. mdpi.comresearchgate.netnih.govacs.org

Interdisciplinary Research Significance of this compound

The study of this compound holds significant interdisciplinary research significance, bridging chemistry, biology, pharmacology, and materials science.

From a chemical perspective, research focuses on its synthesis, structural analysis, and the relationship between its chemical structure and biological activity. Its chiral nature and the presence of multiple functional groups present interesting challenges and opportunities for chemical modification and analysis. ijfmr.comguidetomalariapharmacology.org Studies on its solubility and stability in various solvents are crucial for formulation development. drugbank.commdpi.comfishersci.ca

Biologically, this compound is a valuable tool for studying fungal biology, particularly ergosterol biosynthesis and the function of cytochrome P450 enzymes in fungi. Research into its interaction with fungal sterol 14α-demethylase provides insights into fungal metabolism and potential targets for new antifungal agents. ijfmr.comresearchgate.netdrugbank.com Furthermore, its effects on mammalian enzymes contribute to research in endocrinology and steroid metabolism. wikipedia.orgnih.gov Its newly explored activity as an efflux pump inhibitor highlights its relevance in the study of bacterial resistance mechanisms. dovepress.com

Pharmacological research on this compound encompasses studies on its mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics. drugbank.comnih.govacs.org Understanding its interactions with various biological targets and its metabolic fate is critical for assessing its therapeutic potential and limitations.

Materials science and pharmaceutical research play a crucial role in developing improved formulations of this compound. Given its poor aqueous solubility, research in this area focuses on techniques like crystal engineering, nanoparticle formulation, and emulgels to enhance its dissolution rate, bioavailability, and targeted delivery, particularly for topical applications. mdpi.comresearchgate.netnih.govacs.org These studies often involve techniques such as X-ray diffraction, microscopy, and in vitro/ex vivo permeation studies. mdpi.comresearchgate.netacs.org

The interdisciplinary nature of this compound research is further exemplified by studies investigating its potential in treating conditions like cutaneous leishmaniasis, which involves parasitology and immunology in addition to pharmacology. scirp.org Addressing challenges related to drug resistance also necessitates collaboration between microbiologists, geneticists, and pharmacologists. dovepress.com

The complex challenges associated with drug development, efficacy, and resistance mechanisms often require the integration of knowledge and methodologies from diverse fields, underscoring the importance of interdisciplinary approaches in this compound research. mdpi.comresearcher.life

Detailed Research Findings and Data Points:

Research on this compound's solubility has shown it to be practically insoluble in water at neutral pH but more soluble under acidic conditions due to its weakly basic nature (pKa values of 2.94 and 6.51). ijfmr.comdrugbank.commdpi.com Studies exploring crystal engineering have demonstrated significant improvements in its aqueous solubility when formulated as co-crystals with various organic acids. mdpi.com

| Coformer | Solubility Increase (fold) |

| Glutaric acid | ~1800 |

| Vanillic acid | ~268 |

| 2,6-dihydroxybenzoic | ~116 |

| Protocatechuic acid | ~322 |

| 3,5-dinitrobenzoic | ~160 |

Data derived from research on this compound co-crystals. mdpi.com

Research into novel topical formulations, such as emulgels loaded with trans-ethosomal vesicles, has shown enhanced skin penetration compared to conventional creams. One study reported a 3-fold increase in skin penetration with an optimized emulgel formulation. researchgate.net

Studies investigating the efflux pump inhibitory activity of this compound in multidrug-resistant Staphylococcus aureus have shown that this compound can significantly decrease the minimum inhibitory concentrations (MICs) of certain antibiotics and efflux pump substrates, indicating its potential to reverse resistance mechanisms. dovepress.com For example, this compound significantly decreased the MICs of levofloxacin, ciprofloxacin, norfloxacin, and ethidium (B1194527) bromide by 8 to 1024-fold in tested strains. dovepress.com

Structure

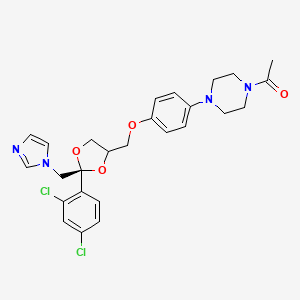

2D Structure

Eigenschaften

IUPAC Name |

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161949 | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR POWDER. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0866 mg/L, Solubility in water: none | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

142128-57-2, 65277-42-1, 142128-59-4 | |

| Record name | (-)-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOKETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular Mechanisms of Action and Pharmacological Modalities

Antifungal Mechanism of Ketoconazole

This compound exerts its antifungal effects by interfering with the metabolic pathways that produce ergosterol (B1671047), a sterol essential for the structure and function of fungal cell membranes. drugbank.compatsnap.combritannica.com

Inhibition of Fungal Ergosterol Biosynthesis

The primary mechanism by which this compound inhibits fungal growth is by blocking the synthesis of ergosterol. drugbank.comijnrd.orgdroracle.ai This is achieved through its action on a specific enzyme in the sterol biosynthesis pathway. patsnap.comwikipedia.org

Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition

This compound acts as a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, also known as CYP51 or Erg11p. droracle.aiwikipedia.orgdroracle.aimdpi.com This cytochrome P-450 dependent enzyme is critical for the conversion of lanosterol to ergosterol in the fungal sterol biosynthesis pathway. drugbank.comdroracle.aiwikipedia.orgdroracle.ai By binding to the heme iron of CYP51, this compound prevents this essential demethylation step. patsnap.com Inhibition of this enzyme is a key working principle of azole antifungals, including this compound. mdpi.comuzh.chpsu.edu Studies have compared the inhibitory potency of azoles on fungal CYP51 (specifically from Candida albicans) and human CYP51. uzh.chpsu.edunih.gov For C. albicans CYP51, the IC50 values for antifungal drugs showed a range, with itraconazole (B105839) being the most potent among tested azoles in one study (0.039 µM), while this compound and miconazole (B906) were more potent than some agricultural fungicides. uzh.chpsu.edu Another study found that C. albicans CYP51 bound tightly to this compound with a dissociation constant (Kd) between 10 and 56 nM, while human CYP51 also bound this compound tightly with a Kd between 42 and 131 nM. nih.gov

Disruption of Fungal Cell Membrane Integrity

The inhibition of ergosterol synthesis by this compound directly impacts the fungal cell membrane. britannica.comdroracle.ai Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane. patsnap.combritannica.com A depletion or significant reduction in ergosterol levels disrupts these properties, making the membrane more permeable and susceptible to leakage of essential intracellular components. patsnap.com This disruption ultimately compromises the survival of fungal cells. patsnap.com Without sufficient ergosterol, there are morphological alterations of the fungal and yeast cell membranes, visible as abnormal membranous inclusions between the cell wall and the plasma membrane. hres.ca

Accumulation of Methylated Sterol Precursors

Blocking the conversion of lanosterol to ergosterol leads to the accumulation of methylated sterol precursors within the fungal cell. drugbank.comdroracle.aitorquepharma.com These accumulated precursors, such as 14α-methyl-3,6-diol, are considered toxic metabolites. drugbank.com The buildup of these abnormal sterols further contributes to the disruption of fungal cell membrane function and can impair membrane-bound enzyme systems as their components become less closely packed due to increased membrane fluidity. drugbank.com Research on Aspergillus fumigatus treated with this compound observed a close relationship between the accumulation of 14α-methyl sterols (eburicol, obtusifoliol, and 14α-methyl fecosterol) and the depletion of ergosterol, coinciding with growth arrest. oup.com Studies in Trypanosoma cruzi epimastigotes and trypomastigotes exposed to this compound also showed decreased amounts of normal end-product sterols (like ergosterol) and increased amounts of 14α-methyl sterol precursors (such as 24-methylenedihydrolanosterol, obtusifoliol, and lanosterol). nih.gov This accumulation of methylated sterols, alongside the depletion of ergosterol, is thought to be responsible for the retardation or cessation of growth in these organisms. nih.gov

Secondary Antifungal Effects and Cellular Responses

Beyond the primary effect on ergosterol synthesis, this compound can induce secondary effects and cellular responses in fungi. patsnap.comwikipedia.org

Changes in Fungal Cell Morphology and Volume

The mechanism of action for this compound's antifungal activity is linked to drug-induced changes in the plasma membrane and cell wall, which can result in an elevation in cell volume. fda.gov Morphologically, this compound-induced alterations are characterized by the presence of abnormal membranous inclusions between the cell wall and plasma membrane. hres.ca Transmission electron microscopy studies on Malassezia sympodialis treated with this compound showed partial to complete necrosis of cytoplasmic organelles. medicaljournals.se At a concentration of 1 µg/ml of this compound, 97% of M. sympodialis cells showed fully necrotic cytoplasm. medicaljournals.se this compound has also been shown to effectively block the production of hyphae in Malassezia species, which is the filamentous form associated with pathogenicity. medicaljournals.semedicaljournalssweden.se

Non-Antifungal Mechanisms of this compound Action

This compound's interaction with mammalian enzymes and transport proteins underlies its non-antifungal pharmacological activities. These interactions are significant in understanding its broader biological effects and potential therapeutic applications or adverse events.

Inhibition of Mammalian Steroidogenesis

A prominent non-antifungal mechanism of this compound is its inhibitory effect on mammalian steroidogenesis. This involves the disruption of enzymes within the steroid biosynthesis pathway, particularly those belonging to the cytochrome P450 family patsnap.comfocusbiomolecules.comnih.gov.

17α-Hydroxylase and 17,20-Lyase Inhibition

This compound is a known inhibitor of steroid 17α-hydroxylase/17,20-lyase (CYP17A1), a key enzyme in the synthesis of androgens and other steroids in the adrenal glands and gonads patsnap.comcaldic.comnih.gov. CYP17A1 catalyzes two distinct reactions: 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the subsequent 17,20-lyase activity that converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively caldic.comwikipedia.org.

Studies have demonstrated that this compound inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 nih.gov. This inhibition leads to decreased synthesis of adrenal androgens, testosterone, and other sex steroids patsnap.comcaldic.com. The inhibitory effect on these enzymes contributes to the use of this compound in conditions characterized by excessive steroid production, such as Cushing's syndrome and in the management of prostate cancer caldic.compatsnap.comwikipedia.orgdrugbank.com. Research in human testicular tissue and isolated adrenal cells has confirmed the reduction in steroid hormone levels following this compound exposure, with observed decreases in plasma and intratesticular testosterone, androstenedione, and DHEA nih.govpsu.edu.

Data from studies investigating the effect of this compound on steroidogenic enzymes in rat ovary cells showed selective and dose-dependent inhibition of certain P450 enzymes involved in steroidogenesis, including cholesterol side-chain cleavage enzyme (CYP11A1) and the 17α-hydroxylase activity of CYP17A1 researchgate.net. However, the 17,20-lyase activity of CYP17A1 was reported to be unaffected by this compound at a concentration of 10 μg/mL in this specific study researchgate.net. This highlights potential variations in the inhibitory profile depending on the enzyme source and experimental conditions.

| Enzyme Activity (Rat Ovary Cells) | This compound IC50 (μg/mL) | This compound IC50 (μM) |

| Cholesterol side-chain cleavage (CYP11A1) | 0.3 researchgate.net | 0.56 researchgate.net |

| 17α-hydroxylase (CYP17A1) | 1.8 researchgate.net | 3.36 researchgate.net |

| 17,20-lyase (CYP17A1) | Unaffected at 10 μg/mL researchgate.net | Unaffected at 18.68 μM researchgate.net |

| Aromatase (CYP19A1) | 0.3 researchgate.net | 0.56 researchgate.net |

Another study using rat testis microsomal membranes found that this compound competitively inhibited the turnover of progesterone by CYP17A1 with a Ki of 0.40 μM nih.gov. This study also suggested that this compound inhibits the formation of androgens from progesterone by affecting the initial catalytic step nih.gov.

Inhibition of Other Mammalian Enzymes (e.g., 5-Lipoxygenase)

Beyond steroidogenic enzymes, this compound has been shown to interact with other mammalian enzymes, including 5-lipoxygenase (5-LO). 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators nih.govscbt.comresearchgate.net.

Research indicates that this compound can inhibit 5-LO activity, thereby reducing the production of leukotrienes such as leukotriene B4 (LTB4) nih.govresearchgate.net. This inhibitory effect on 5-LO contributes to potential anti-inflammatory properties of this compound researchgate.netplos.org. An in vitro study using isolated rat peritoneal leukocytes demonstrated that this compound inhibited the formation of 5-HETE and LTB4 with an IC50 of 2.6 x 10-5 M (equivalent to 26 μM) nih.gov. While considered a relatively weak inhibitor of 5-LO compared to its effects on fungal CYP51 or steroidogenic enzymes, this interaction is notable plos.org.

| Enzyme | This compound IC50 (in vitro) | Reference |

| 5-Lipoxygenase (rat peritoneal leukocytes) | 2.6 x 10-5 M (26 μM) nih.gov | nih.gov |

Interactions with Efflux and Transport Proteins

This compound is also known to interact with various efflux and transport proteins, which can influence the pharmacokinetics and cellular distribution of other drugs mdpi.compsu.ac.th. These interactions are particularly relevant in the context of drug-drug interactions.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is located in various tissues, including the intestine, liver, kidneys, and blood-brain barrier, and plays a significant role in the absorption, distribution, and excretion of many drugs nih.govtg.org.au. This compound has been identified as a potent inhibitor of P-gp mdpi.compsu.ac.thresearchgate.net.

Inhibition of intestinal P-gp by this compound can lead to increased oral bioavailability and plasma concentrations of co-administered drugs that are substrates of P-gp nih.govtg.org.au. Studies have shown that this compound can significantly increase the systemic exposure of P-gp substrates mdpi.comdrugs.comdrugs.com. For instance, coadministration of this compound has been shown to increase the AUC and Cmax of drugs like abemaciclib (B560072) and pazopanib, which are P-gp substrates drugs.comdrugs.com.

The mechanism of P-gp inhibition by this compound is thought to involve modulation of the transporter's function, potentially through competition for binding sites or interference with ATP hydrolysis jacc.org. In vitro studies have reported IC50 values for this compound inhibition of P-gp-mediated transport ranging from 2 to 120 μM nih.gov.

Breast Cancer Resistance Protein (BCRP) Inhibition

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another important efflux transporter found in tissues such as the small intestine, liver, and kidney, contributing to drug disposition and multi-drug resistance nih.govnih.gov. This compound has also been shown to inhibit BCRP-mediated efflux nih.govseq.es.

Studies investigating the interaction of azole antifungals with BCRP have demonstrated that this compound can significantly inhibit BCRP-mediated efflux of substrate drugs nih.gov. For example, this compound inhibited BCRP-mediated efflux of pheophorbide A (PhA) in BCRP-overexpressing cells with an IC50 value of 15.3 ± 6.5 μM nih.gov. This inhibition can lead to increased intracellular concentrations of BCRP substrate drugs and potentially alter their pharmacokinetic profiles nih.gov.

While this compound acts as a BCRP inhibitor, studies have indicated that this compound itself is not transported by BCRP nih.gov. The inhibition is likely due to this compound binding to BCRP and interfering with the transport of other substrates nih.gov.

| Efflux Transporter | This compound IC50 (in vitro) | Substrate Used | Reference |

| P-glycoprotein (P-gp) | Ranges from 2 to 120 μM nih.gov | Varied substrates | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | 15.3 ± 6.5 μM nih.gov | Pheophorbide A (PhA) nih.gov | nih.gov |

Antifungal Activity Spectrum and Pre Clinical Efficacy Investigations

In Vitro Susceptibility Profiles of Fungal Pathogens

The in vitro activity of ketoconazole has been extensively evaluated against dermatophytes, yeasts, and biphasic fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of susceptibility.

This compound has demonstrated significant in vitro activity against dermatophytes, the fungi responsible for common infections of the skin, hair, and nails.

Trichophyton rubrum : Studies have shown that the MIC of this compound against T. rubrum isolates can range from 0.25 to 8.0 μg/ml. asm.org In one study, 76% of T. rubrum strains were inhibited by this compound concentrations between 0.06 and 0.25 µg/ml. Another study determined the MIC for T. rubrum to be 0.5 μg/ml. nih.gov

Trichophyton mentagrophytes : The MICs of this compound for T. mentagrophytes have been reported to be in the range of 0.125 to 2.000 µg·mL–1. nih.gov One study found the MIC90, the concentration at which 90% of isolates are inhibited, to be 0.5 mg/liter for the T. mentagrophytes-interdigitale complex. nih.gov

Epidermophyton floccosum : Research on 40 clinical isolates of E. floccosum showed that this compound had a geometric mean MIC of 0.41 mg l-1. nih.gov

Table 1: In Vitro Susceptibility of Dermatophytes to this compound

| Dermatophyte Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Trichophyton rubrum | 0.06 - 8.0 | - | - |

| Trichophyton mentagrophytes | 0.125 - 2.0 | - | 0.5 |

| Epidermophyton floccosum | - | 0.41 | - |

This compound has also been evaluated for its activity against various pathogenic yeasts.

Candida albicans : The MIC range for this compound against C. albicans has been reported to be between 1.25-80 μg/ml using the broth microdilution method. ijlsci.in However, some studies have indicated resistance, with one report showing a 32% resistance rate among C. albicans isolates.

Malassezia furfur and Pityrosporum ovale : These lipophilic yeasts, often associated with pityriasis versicolor and seborrheic dermatitis, are generally susceptible to this compound. For M. furfur, the MIC of this compound has been reported to be in the range of < 0.06 to 0.12 microgram ml-1, with a median MIC of < 0.06 microgram ml-1. nih.gov Strains of Pityrosporum ovale have been shown to be effectively inhibited by this compound, with MICs as low as 0.1 microgram/ml. asm.org

Cryptococcus neoformans : this compound demonstrates potent activity against this encapsulated yeast. The MIC range for C. neoformans is reported to be 1.25-40 μg/ml. ijlsci.in Another study found the MIC50 and MIC90 for this compound against C. neoformans to be between 0.016-0.25 mg l(-1). nih.gov

Table 2: In Vitro Susceptibility of Yeasts to this compound

| Yeast Species | MIC Range (µg/mL) | Median MIC (µg/mL) | MIC50 / MIC90 (µg/mL) |

|---|---|---|---|

| Candida albicans | 1.25 - 80 | - | - |

| Malassezia furfur | <0.06 - 0.12 | <0.06 | - |

| Pityrosporum ovale | - | - | 0.1 (MIC) |

| Cryptococcus neoformans | 1.25 - 40 | - | 0.016 / 0.25 |

This compound has shown efficacy against several biphasic fungi, which can exist in both mold and yeast forms.

Blastomyces dermatitidis : This dimorphic fungus is highly susceptible to this compound, with most isolates being inhibited and killed by concentrations of ≤ 0.39 micrograms/ml. nih.gov The MIC ranges for this compound against B. dermatitidis have been reported as 0.1 to 0.4 μg/ml. nih.govnih.gov

Histoplasma capsulatum : Similar to B. dermatitidis, most isolates of H. capsulatum are inhibited and killed by this compound concentrations of ≤ 0.39 micrograms/ml. nih.gov A study of 29 strains found a geometric mean MIC of 0.17 ug/mL for this compound. nih.gov

Coccidioides immitis : While most isolates of C. immitis are inhibited or killed by 0.39 micrograms/ml of this compound, some have shown resistance to concentrations up to 100 micrograms/ml. nih.gov Another study reported a geometric mean MIC of 0.04 microg/ml for this compound against C. immitis. nih.gov

Sporothrix schenckii : Isolates of this fungus appear to be less susceptible to this compound, with many being resistant to concentrations of ≤ 1.56 micrograms/ml. nih.gov However, another study found this compound to be highly active against S. schenckii, with a geometric mean MIC of 0.84 μg/ml. asm.org

Table 3: In Vitro Susceptibility of Biphasic and Other Pathogenic Fungi to this compound

| Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

|---|---|---|

| Blastomyces dermatitidis | 0.1 - 0.4 | - |

| Histoplasma capsulatum | - | 0.17 |

| Coccidioides immitis | - | 0.04 |

| Sporothrix schenckii | - | 0.84 |

Comparative Antifungal Efficacy Studies (In Vitro and Pre-clinical)

Comparative studies have been conducted to evaluate the efficacy of this compound in relation to other antifungal agents.

In studies with dermatophytes, both miconazole (B906) and this compound were found to be more active than griseofulvin. nih.gov Terbinafine (B446) has been shown to be a more potent systemic drug against dermatophytes compared to this compound. nih.gov

Against Blastomyces dermatitidis, itraconazole (B105839) was found to be the most active agent in vitro, while fluconazole (B54011) was the least active, with this compound showing intermediate activity. nih.govnih.gov For Histoplasma capsulatum, itraconazole and this compound were found to be more potent than fluconazole, with amphotericin B also showing strong activity. nih.gov

In the treatment of coccidioidomycosis, while this compound has been used, fluconazole and itraconazole are often preferred due to better response rates. medscape.com For sporotrichosis, terbinafine was found to be the most active drug in vitro, followed by this compound and posaconazole. asm.org

A murine model of coccidioidomycosis demonstrated the in vivo activity of this compound. nih.gov When treatment was initiated early, it prevented the dissemination of the infection and led to the survival of all animals. However, eradicating the fungus became more difficult once the infection was established. nih.gov

Table 4: Comparative In Vitro Efficacy of Antifungal Agents

| Fungal Group/Species | More Active Than this compound | Comparable to this compound | Less Active Than this compound |

|---|---|---|---|

| Dermatophytes | Miconazole, Terbinafine | - | Griseofulvin |

| Blastomyces dermatitidis | Itraconazole | - | Fluconazole |

| Histoplasma capsulatum | Itraconazole, Amphotericin B | - | Fluconazole |

| Sporothrix schenckii | Terbinafine, Posaconazole | - | - |

Mechanisms of Antifungal Resistance to Ketoconazole

Genetic and Physiological Adaptations in Fungal Strains

Fungal strains can develop resistance to ketoconazole through a variety of genetic and physiological changes that reduce the drug's effectiveness at its target site or decrease its intracellular concentration.

Mutations in Ergosterol (B1671047) Biosynthesis Pathway

Mutations within the genes encoding enzymes in the ergosterol biosynthesis pathway are a significant mechanism of this compound resistance. The primary target of this compound, lanosterol (B1674476) 14α-demethylase (encoded by ERG11 or CYP51), can undergo mutations that reduce the binding affinity of this compound while still allowing the enzyme to function in ergosterol synthesis. wikipedia.orgijnrd.orgfrontiersin.orgnih.gov Overexpression of the ERG11 gene, leading to increased production of the target enzyme, can also titrate the available drug, rendering it less effective. frontiersin.orgfrontiersin.org

Mutations in other ERG genes, such as ERG3 (encoding sterol Δ5,6-desaturase), can also contribute to azole resistance. nih.govnih.govnih.govasm.org ERG3 mutations can lead to the accumulation of alternative sterols, such as 14α-methylfecosterol, which can partially fulfill the sterol requirements of the fungal membrane and reduce the toxicity of accumulated 14α-methylated sterols caused by ERG11 inhibition. nih.govasm.orgreviberoammicol.com Studies in Saccharomyces cerevisiae have shown that mutations in ERG3 can result in this compound resistance. nih.gov

Research findings illustrate the impact of ERG gene alterations on this compound susceptibility. For instance, studies on Malassezia restricta have identified tandem multiplications of genomic loci containing ERG11 homologs in this compound-resistant strains, leading to increased expression of these genes. frontiersin.orgfrontiersin.org

Overexpression of Multidrug Efflux Pumps (e.g., CDR1, CDR2, MDR1)

Increased efflux of this compound from fungal cells mediated by multidrug efflux pumps is another major mechanism of resistance. ijnrd.orgfrontiersin.orgfrontiersin.orgreviberoammicol.com These transporters actively pump the drug out of the cell, reducing its intracellular concentration below therapeutic levels. In Candida albicans, the ATP-binding cassette (ABC) transporters Cdr1 and Cdr2, encoded by the CDR1 and CDR2 genes, respectively, are well-characterized efflux pumps associated with azole resistance. frontiersin.orgasm.orgresearchgate.netasm.org The major facilitator superfamily (MFS) transporter Mdr1, encoded by the MDR1 gene, also contributes to azole efflux. frontiersin.orgresearchgate.netasm.org

Overexpression of CDR1 and CDR2 has been frequently observed in azole-resistant C. albicans clinical isolates. frontiersin.orgasm.org While CDR1 has been shown to be partially required for this compound tolerance in C. albicans, CDR2 and MDR1 were found to be dispensable for tolerance in some studies, although MDR1 overexpression has been observed in some resistant isolates. asm.orgasm.orgnih.govnih.govresearchgate.net Studies in Malassezia restricta have also shown upregulation of a PDR5 homolog, which is related to CDR1, in this compound-resistant strains, correlating with increased drug efflux. frontiersin.orgfrontiersin.org

Chromosomal Aneuploidy (e.g., Trisomy of Chromosome R in Candida albicans)

Aneuploidy, the state of having an abnormal number of chromosomes, has emerged as a significant factor in rapid adaptation and tolerance to antifungal drugs, including this compound, particularly in Candida albicans. frontiersin.orgnih.govresearchgate.netfrontiersin.orgasm.org Studies have shown that exposure to this compound can select for C. albicans adaptors with increased tolerance, and this tolerance is closely associated with whole chromosomal aneuploidy, specifically the amplification (trisomy or tetrasomy) of chromosome R. frontiersin.orgnih.govresearchgate.net

Trisomy of chromosome R in C. albicans has been demonstrated to mediate this compound tolerance. frontiersin.orgnih.govresearchgate.netasm.org This aneuploidy can be unstable, with the loss of the extra chromosome copy leading to a reversion to euploidy and loss of tolerance in drug-free conditions. frontiersin.orgnih.govresearchgate.net The mechanisms by which chromosome R aneuploidy confers tolerance may involve the upregulation of genes located on this chromosome, potentially including those involved in efflux pumps or ergosterol biosynthesis, although further research is needed to fully elucidate the genetic landscape involved. frontiersin.org

Cross-Resistance Patterns with Other Azole Antifungal Agents

Cross-resistance, where resistance to one azole antifungal agent confers resistance to others, is a common phenomenon due to their shared mechanism of action targeting Erg11p. wikipedia.orgreviberoammicol.comresearchgate.netnih.govscispace.com this compound resistance often correlates with reduced susceptibility to other azoles such as fluconazole (B54011), itraconazole (B105839), voriconazole, and clotrimazole (B1669251). asm.orgasm.orgnih.govmdpi.com

Studies have shown extensive cross-resistance patterns among clinical isolates of C. albicans. asm.orgnih.gov For example, isolates resistant to fluconazole frequently exhibit cross-resistance to this compound and itraconazole. nih.govscispace.com Chromosome R trisomy in C. albicans, which mediates this compound tolerance, has also been shown to induce cross-tolerance to other azole antifungals like clotrimazole and miconazole (B906), but not to other classes of antifungals such as echinocandins or pyrimidines. frontiersin.orgnih.govresearchgate.net

Data from studies on clinical isolates highlight the prevalence of cross-resistance.

| Fungal Species | Antifungal Agent | Resistance Rate (%) | Source |

| Candida albicans | This compound | 6-19 | mdpi.com |

| Candida albicans | Fluconazole | 2-33 | mdpi.com |

| Candida albicans | Itraconazole | 12.1-44 | mdpi.com |

| Candida glabrata | This compound | 0 | mdpi.com |

| Candida glabrata | Fluconazole | 22.2-100 | mdpi.com |

| Candida tropicalis | This compound | 67 | mdpi.com |

| Candida tropicalis | Fluconazole | 16.4-95.7 | mdpi.com |

These data indicate varying resistance rates to different azoles across Candida species, demonstrating the complexity of cross-resistance patterns in clinical settings. mdpi.com

Antifungal Tolerance Phenomena and Regulatory Factors

Antifungal tolerance is a state where fungal cells can survive and grow, albeit slowly, in the presence of drug concentrations above the minimum inhibitory concentration (MIC), without necessarily exhibiting stable genetic resistance. asm.orgnih.govnih.govresearchgate.netfrontiersin.orgnih.govasm.org Tolerance to this compound is a multifactorial phenomenon influenced by both genetic and physiological factors. asm.orgnih.govnih.govresearchgate.net

Beyond the previously mentioned aneuploidy, other factors contribute to this compound tolerance. Studies in C. albicans have shown that tolerance is regulated by multiple factors, including temperature and the composition of the growth medium. asm.orgnih.govnih.govresearchgate.net

Several cellular pathways and proteins play a role in regulating this compound tolerance. The molecular chaperone Hsp90 and the phosphatase calcineurin have been found to be essential for maintaining and developing this compound tolerance in C. albicans. asm.orgnih.govnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net Inhibition of Hsp90 or calcineurin can lead to a loss of tolerance. frontiersin.orgnih.govresearchgate.net The transcription factor Crz1, which is downstream of calcineurin, is also partially required for tolerance. asm.orgnih.govnih.gov Additionally, vacuolar ATPase (V-ATPase) activity is important for this compound tolerance, indicating the role of vacuolar energy transactions. asm.orgnih.govnih.govresearchgate.net

The distinction between tolerance and resistance is important, as they may be regulated by both shared and distinct mechanisms. asm.orgnih.govnih.gov Tolerance can serve as a stepping stone for the development of stable genetic resistance.

Role of Heat Shock Protein 90 (Hsp90) and Calcineurin in Tolerance

The molecular chaperone Heat Shock Protein 90 (Hsp90) plays a crucial role in the development and maintenance of this compound tolerance in Candida albicans. frontiersin.orgnih.gov Hsp90 is a global cellular regulator that interacts with and stabilizes various client proteins, many of which are involved in signal transduction pathways critical for stress responses and antifungal resistance. nih.govfrontiersin.orgresearchgate.netfrontiersin.org

Calcineurin, a calcium-dependent serine/threonine phosphatase, is a key downstream client protein of Hsp90 and is also essential for this compound tolerance. nih.govfrontiersin.orgnih.govfrontiersin.orgasm.org Calcineurin regulates numerous cellular processes, including those involved in antifungal resistance, such as transcription factors, efflux pumps, cell wall integrity, and oxidative stress responses. frontiersin.orgnih.gov

Studies have demonstrated that inhibiting Hsp90 or calcineurin can abolish this compound tolerance. nih.govfrontiersin.orgasm.org For instance, inhibitors of Hsp90, such as geldanamycin, and inhibitors of calcineurin, such as cyclosporine, have been shown to eliminate this compound tolerance in C. albicans. nih.govasm.org Deletion of genes encoding catalytic (CMP1) and regulatory (CNB1) subunits of calcineurin also completely abolished this compound tolerance. nih.govasm.org While Crz1, a transcription factor downstream of calcineurin, is partially required for this compound tolerance, it appears that other pathways controlled by calcineurin also contribute. nih.govasm.org These findings indicate a critical requirement for both Hsp90 and calcineurin in the fungal response that allows C. albicans to tolerate this compound. nih.govfrontiersin.orgnih.govasm.org

Significance of Vacuolar Energy Transactions in Tolerance

Vacuolar-type ATPases (V-ATPases) are proton pumps embedded in eukaryotic cell membranes, including the fungal vacuolar membrane. nih.govasm.org These pumps utilize ATP hydrolysis to acidify the vacuole, a process essential for various cellular functions. nih.gov Research highlights the importance of vacuolar energy transactions, driven by V-ATPases, in this compound tolerance in C. albicans. nih.govasm.orgnih.govresearchgate.net

Studies have shown that the deletion of VMA11, a gene encoding a subunit of the vacuolar ATPase, abolishes this compound tolerance. nih.govasm.orgnih.govresearchgate.net Similarly, treatment with concanamycin (B1236758) A, a specific inhibitor of V-ATPases, also eliminates this compound tolerance. nih.govasm.orgnih.govresearchgate.net This indicates that the proper functioning of the vacuolar ATPase and the associated energy transactions are crucial for C. albicans to tolerate the presence of this compound. nih.govasm.orgnih.govresearchgate.net The exact mechanisms by which vacuolar energy transactions contribute to this compound tolerance are still being elucidated, but they are understood to be significant factors. amazonaws.comnih.govasm.orgnih.govresearchgate.netmdpi.com

| Factor | Role in this compound Tolerance (C. albicans) | Research Method | Finding | Source |

| Hsp90 | Required for tolerance | Inhibition with geldanamycin, Gene deletion studies | Abolished tolerance | nih.govasm.org |

| Calcineurin | Required for tolerance | Inhibition with cyclosporine, Gene deletion studies | Abolished tolerance (CMP1, CNB1 deletion), Partially abolished (CRZ1) | nih.govasm.org |

| Vacuolar ATPase (V-ATPase) | Required for tolerance | Inhibition with concanamycin A, Gene deletion (vma11) | Abolished tolerance | nih.govresearchgate.net |

This table summarizes key findings regarding the roles of Hsp90, calcineurin, and V-ATPase in this compound tolerance in C. albicans. nih.govasm.orgresearchgate.net

Chemical Synthesis and Derivatization Research

Synthetic Methodologies for Ketoconazole

The synthesis of this compound involves multiple steps, building the intricate molecular scaffold. Various approaches have been explored to achieve the desired yield and purity.

Classical Synthetic Routes (e.g., Heeres et al.)

One of the foundational synthetic routes for this compound was reported by Heeres et al. in 1979. nih.govgoogleapis.com This classical method involves a multi-step process starting from 2,4-dichloroacetophenone and glycerol. These reactants undergo acid catalysis to form a 1,3-dioxolane (B20135) intermediate. googleapis.comgoogle.com A subsequent reaction with liquid bromine yields a bromocyclopentane (B41573) intermediate. googleapis.comgoogle.com This intermediate is then reacted with benzoyl chloride to obtain cis-bromobenzoate, ensuring the desired cis stereochemistry at the dioxolane ring. google.com The benzoyl protecting group is then removed by hydrolysis, followed by reaction with p-toluenesulfonyl chloride to create an active ester. googleapis.comgoogle.com Finally, this active ester is reacted with a piperazine (B1678402) side chain to yield this compound. googleapis.comgoogle.com

Optimization Strategies for Yield and Purity

Efforts to improve the synthesis of this compound have largely focused on optimizing existing routes to enhance yield and purity and reduce the number of steps. Research aims to address the technical drawbacks of earlier processes, such as multiple steps, low yield, and low purity. google.com

One approach involves modifying the reaction conditions and reagents used in the key steps. For instance, the reaction between the formula I and formula II compounds in an acidic medium is a crucial step in some synthetic methods. google.comgoogle.com The choice of acidic medium can significantly impact the reaction's efficiency. Preferred acidic media include methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid, acetic acid, trifluoroacetic acid, and trichloroacetic acid, with trifluoroacetic acid being a particularly preferred option in some optimized methods. google.comgoogle.com The molar ratio of the acidic medium to the reactants can also be adjusted to favor higher yields. google.com

The inclusion of a dehydrating agent in the reaction system can also promote the reaction by removing water generated during the condensation, further improving yield. google.com Solvents such as DMSO and toluene (B28343) have been employed in optimized procedures, with reaction times and temperatures carefully controlled to maximize product formation and minimize side reactions. google.com

Purification steps are critical for achieving high purity this compound. Recrystallization from suitable solvents, such as ethyl acetate (B1210297) or ethanol, is a common technique used to purify the crude product and meet pharmacopoeial standards. google.comgoogle.compatsnap.com The use of activated carbon during the refining process can also help remove impurities and improve the purity of the final product. google.compatsnap.com Optimized methods have demonstrated improved yields, with some processes reporting yields as high as 75% or 80%. google.com

Environmentally Conscious Synthesis Approaches

There is a growing emphasis on developing environmentally friendly synthetic methods for pharmaceutical compounds, including this compound. The goal is to create processes that are more sustainable, simpler, and generate less waste while maintaining high yield and purity. google.comgoogle.com

While the search for a significantly more environmentally friendly, simpler, high-yield, and high-purity preparation method for this compound is an ongoing area of research, some advancements have been made. google.comgoogle.com Efforts include exploring alternative solvents, reducing the number of synthetic steps, and developing more efficient catalytic systems.

Furthermore, research into novel synthetic routes that inherently produce fewer byproducts or utilize less hazardous reagents aligns with the principles of green chemistry. Although specific details on a completely "environmentally conscious" synthesis of this compound are not extensively detailed in the provided results beyond solvent choices in purification, the stated need for such methods indicates it is an active area of investigation within the field of this compound synthesis. google.comgoogle.com

Synthesis of this compound Impurities and Related Derivatives

Understanding and controlling impurities and synthesizing related derivatives are crucial aspects of pharmaceutical development and quality control.

Hydrolysis Products and Impurity Profiling

Impurities in pharmaceutical products can arise from synthesis, storage, or degradation. Controlling these impurities is a significant concern for the pharmaceutical industry, and regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide guidance on impurity control. jocpr.com Impurity profiling, which involves identifying and quantifying impurities, is gaining importance. jocpr.com

Hydrolysis is one of the degradation pathways for this compound, leading to the formation of hydrolysis products. jocpr.comnih.gov One such impurity is this compound Impurity D, which can be synthesized through the hydrolysis of this compound. jocpr.comjocpr.com A conventional method for synthesizing Impurity D involves reacting this compound with caustic soda in the presence of methanol (B129727) under reflux conditions. jocpr.com

Impurity profiling of this compound formulations is essential for ensuring product safety, effectiveness, and quality. The presence of specific impurities, such as this compound Impurity 2, can serve as a marker for the stability of this compound under various conditions, including heat, light, and humidity. Monitoring these impurities helps determine the shelf life and appropriate storage conditions for this compound products.

Analytical techniques play a vital role in impurity profiling. Hyphenated techniques, which combine separation techniques with spectroscopic methods, have revolutionized impurity profiling by enabling both the separation and structural identification of impurities. ajrconline.org Techniques such as HPLC-MS, GC-MS, LC-NMR, and LC-FTIR are widely used for separating and quantifying impurities in this compound formulations, improving the accuracy and precision of impurity assessment. ajrconline.orgchemicea.com Studies have identified and characterized degradation products of this compound in liquid formulations using techniques like HPLC and HPLC-MS/MS, proposing structures based on fragmentation patterns. scholars.direct

Novel Synthetic Methods for this compound Derivatives

Research extends to the synthesis of novel this compound derivatives, often with the aim of exploring new therapeutic possibilities or improving existing properties. These derivatives may involve modifications to the core this compound structure.

New synthetic methods have been developed for the synthesis of this compound derivatives. For instance, a method for preparing this compound derivatives involves a sequence of reactions starting from 2-chloroethyl amine halite and p-aminophenol to form a piperazine intermediate, which is then further functionalized and coupled with a dioxolane derivative. google.com

Another area of research involves synthesizing derivatives for specific research purposes, such as investigating their activity against particular biological targets. Novel this compound derivatives have been synthesized as inhibitors of the human Pregnane X Receptor (PXR). nih.gov One such derivative was synthesized from (s)-glycidol (B47840) through a series of reactions involving ring opening, acetal (B89532) formation, and functionalization using palladium chemistry. nih.gov

Furthermore, novel series of piperazine analogs containing azole moieties have been synthesized, demonstrating good yields and potential antimicrobial and antioxidant activities. japsonline.com These syntheses often involve coupling reactions between tosylate intermediates and synthesized piperazine derivatives. japsonline.com The structures of these novel derivatives are typically confirmed using spectroscopic techniques such as 1H-NMR, LC-MS, and FT-IR. japsonline.com

Cocrystallization and Salt Formation for Modified Properties

Crystal engineering offers promising strategies to modify the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound without altering their molecular structure researchgate.netnih.gov. Salt formation and cocrystallization are two such approaches utilized to enhance properties such as solubility, dissolution rate, and stability innovareacademics.inresearchgate.netresearchgate.netnih.gov. While salt formation involves proton transfer between an acidic or basic API and a counter-ion, cocrystallization involves the formation of a crystalline structure between the API and a coformer through non-covalent interactions, primarily hydrogen bonds innovareacademics.inresearchgate.net.

For this compound, a weakly basic drug, both salt and cocrystal formation have been investigated to improve its poor aqueous solubility innovareacademics.innih.govresearchgate.net. Studies have shown that both approaches can lead to a significant increase in solubility compared to the pure drug innovareacademics.inresearchgate.net.

Synthesis of this compound Dihydrochloride (B599025)

This compound dihydrochloride is a salt form of this compound. The synthesis of this compound dihydrochloride can be achieved by bubbling anhydrous hydrogen chloride gas into a suspension of this compound in acetone (B3395972) researchgate.netchalcogen.ro. This method has been reported to produce clusters of nanoparticles during crystallization, which can contribute to enhanced solubility chalcogen.ro.

A described synthesis method involves suspending this compound in acetone and heating the suspension under reflux chalcogen.ro. Anhydrous hydrogen chloride gas is then slowly bubbled into the suspension chalcogen.ro. The suspension initially turns into a clear solution within about 30 minutes, followed by the observation of a pale yellow to orange precipitate in another 5 to 10 minutes chalcogen.ro. The passage of hydrogen chloride gas is continued for a set period, and the mixture is then allowed to stand overnight at room temperature chalcogen.ro. The resulting product is collected by filtration, washed with acetone, and dried chalcogen.ro.

Characterization techniques such as elemental analysis, gas chromatography-mass spectroscopy (GC-MS), Fourier transform infrared (FTIR), UV-spectroscopic characterization, and differential scanning calorimetry (DSC) have been used to confirm the structure and molecular formula (C₂₆H₂₈Cl₂N₄O₄ ·2HCl) of the synthesized this compound dihydrochloride chalcogen.ro. Morphological studies using scanning electron microscopy (SEM) have shown that the salt particles can exist as clusters of dispersible nanoparticles chalcogen.ro.

Aqueous solubility measurements of this compound dihydrochloride have demonstrated a significant enhancement in intrinsic solubility compared to the this compound base chalcogen.ro. For example, one study reported the aqueous solubility of this compound dihydrochloride to be approximately 1.417 ± 0.34 g/ml, a tremendous increase compared to the solubility of this compound (24.29 ± 1.47 µg/ml) chalcogen.ro. This enhanced solubility is attributed to both the salt formation and the nano-particulate structure, which increases the effective surface area and dispersibility chalcogen.ro. Stability studies have also indicated that the dihydrochloride salt can remain stable over several months chalcogen.ro.

Pharmaceutical Cocrystal Engineering (e.g., this compound-Fumaric Acid)

Pharmaceutical cocrystal engineering is a widely explored strategy to improve the physicochemical properties of poorly water-soluble APIs innovareacademics.inresearchgate.netmdpi.comresearchgate.net. This approach involves selecting a suitable coformer that can form a stable crystalline structure with the API through non-covalent interactions innovareacademics.inmdpi.com.

This compound has been studied for its ability to form cocrystals with various organic acids, including fumaric acid innovareacademics.inresearchgate.netacs.orgsrce.hr. Fumaric acid is a dicarboxylic acid that has been successfully used as a coformer to enhance the solubility and dissolution rate of this compound innovareacademics.inresearchgate.netmdpi.comacs.org.

The formation of this compound-Fumaric Acid cocrystals can be achieved through various methods, including slurry conversion and slow solvent evaporation innovareacademics.inmdpi.comresearchgate.net. In the case of slurry conversion, this compound and fumaric acid are suspended in a solvent like ethyl acetate, leading to the formation of the cocrystal innovareacademics.in. Liquid-assisted grinding is another method that has resulted in the formation of high-quality cocrystals researchgate.net.

Despite this compound being a weak base and fumaric acid being an acid with a pKa difference that might suggest salt formation, studies have shown the formation of a cocrystal between this compound and fumaric acid srce.hrnih.gov. This is attributed to the specific hydrogen bonding interactions that occur between the molecules srce.hrnih.gov. The crystal structure of the this compound-Fumaric Acid cocrystal typically involves hydrogen bonds between the acetyl group of this compound and a hydroxyl group of fumaric acid, as well as between the imidazole (B134444) group of this compound and the other hydroxyl group of fumaric acid, forming a four-member circuit network mdpi.comacs.orgsrce.hr.

Research findings on this compound-Fumaric Acid cocrystals highlight significant improvements in properties compared to pure this compound. A notable finding is the substantial increase in aqueous solubility. Studies have reported a 100-fold increase in aqueous solubility for the this compound-Fumaric Acid cocrystal compared to pure this compound researchgate.netmdpi.comacs.org.

Interactive Table: Solubility Enhancement by Cocrystallization/Salt Formation

| Compound Form | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Fold Increase (vs. pure KTZ) | Source |

| This compound (Pure) | Water | 25 | 0.087 (mg/L) | 1 | nih.gov |

| This compound (Pure) | Water | 25 | 24.29 ± 1.47 | 1 | chalcogen.ro |

| This compound Dihydrochloride | Water | 25 | 1,417,000 ± 340 | ~58,330 | chalcogen.ro |

| This compound-Fumaric Acid Cocrystal | Water | Not specified | - | 100 | researchgate.netmdpi.comacs.org |

Note: Solubility values and conditions may vary slightly between different studies.

Thermal analysis using Differential Scanning calorimetry (DSC) has shown that the this compound-Fumaric Acid cocrystal exhibits a single melting point (around 169-170 °C) that is different from the melting points of both this compound and fumaric acid, confirming the formation of a new crystalline phase innovareacademics.insrce.hr. Powder X-Ray Diffraction (PXRD) patterns also show characteristic peaks for the cocrystal that are distinct from the parent materials, indicating its crystalline nature innovareacademics.inmdpi.comacs.orgsrce.hr.

Besides enhanced solubility, the this compound-Fumaric Acid cocrystal has also demonstrated improved dissolution rates, particularly under intestinal pH conditions mdpi.comsrce.hr. This is attributed to a "parachute effect" where supersaturation is achieved, leading to increased dissolution researchgate.net. Stability studies have indicated that the cocrystal is stable in suspensions and on storage under specific conditions innovareacademics.inresearchgate.netacs.org. Furthermore, research suggests that the cocrystal form does not alter the antifungal activity of this compound innovareacademics.in.

Advanced Analytical Methodologies for Ketoconazole Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are essential for separating ketoconazole from impurities and excipients in complex samples, allowing for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are prominent examples. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound in pharmaceutical formulations and biological samples due to its high resolution and sensitivity. researchgate.netscribd.com Various HPLC methods, including reversed-phase HPLC (RP-HPLC), have been developed and validated for this purpose. pharmacophorejournal.comijarmps.orgejournal.bypharmacophorejournal.comijprajournal.comresearchgate.netnih.govnih.govfabad.org.trekb.egingentaconnect.com Detection modes commonly applied in HPLC analysis of this compound include UV (ultraviolet) and DAD (diode array detector). scribd.com

Reversed-Phase HPLC (RP-HPLC) Method Development and Validation

The development and validation of RP-HPLC methods for this compound quantification involve optimizing chromatographic parameters to achieve adequate separation, sensitivity, and accuracy. Several studies have reported validated RP-HPLC methods for this compound in bulk drug, pharmaceutical formulations, and biological fluids. pharmacophorejournal.comijarmps.orgejournal.bypharmacophorejournal.comijprajournal.comresearchgate.netnih.govnih.govfabad.org.trekb.egingentaconnect.com

One developed RP-HPLC method for this compound in bulk drug utilized a Promosil C-18 column (250 mm, 4.6 mm, 5µm) with a mobile phase composed of water, acetonitrile, and buffer pH 6.8 (51:45:4 v/v) at a flow rate of 1.0 ml/min. pharmacophorejournal.compharmacophorejournal.comresearchgate.net Detection was performed at 238 nm using a photodiode array detector. pharmacophorejournal.compharmacophorejournal.comresearchgate.net This method demonstrated linearity over a concentration range of 1-50 µg/ml and was validated for specificity, rapidity, reliability, and reproducibility. pharmacophorejournal.compharmacophorejournal.comresearchgate.net High recovery and low relative standard deviation confirmed its suitability for routine analysis. pharmacophorejournal.compharmacophorejournal.comresearchgate.net

Another RP-HPLC method for this compound in bulk and dosage forms employed a Phenomenex Luna C18 column (250mmx4.6mm i.d., 5µm) with a mobile phase of Acetonitrile and 0.2% triethylamine (B128534) (pH-6.5) in a 70:30 ratio, flowing at 1.0 ml/min. ijarmps.org Detection was at 243 nm, and the method was validated for linearity (10-50 µg/ml), precision, accuracy, robustness, specificity, LOD, LOQ, and stability according to ICH guidelines. ijarmps.org The LOD and LOQ were found to be 0.02 and 0.08 µg/ml, respectively. ijarmps.org

A stability-indicating RP-HPLC method for this compound API showed specificity with no co-eluting peaks. ijarmps.org The method exhibited excellent sensitivity, precision, and reproducibility. ijarmps.org

For the determination of this compound in rabbit plasma, a validated HPLC-UV method used a reversed-phase C18 column (250 x 4.6 mm, 5 µm) with a mobile phase of NaH2PO4 and Acetonitrile (30:70) at a flow rate of 1 ml/min and detection at 240 nm. fabad.org.tr The method showed linearity in the range of 0.05-8 µg/ml with R2=0.9969 and was validated for linearity, selectivity, sensitivity, accuracy, precision, recovery, and stability. fabad.org.tr

An isocratic RP-HPLC method for this compound quantification in its stable form used an Xterra RP C18 column (250´3.0 mm, 5 μm) with UV detection at 244 nm. ejournal.by The method had a run time of 8 min, with the this compound peak eluting at approximately 3.469 min at a flow rate of 1.0 mL/min. ejournal.by Validation showed a correlation coefficient of 0.9982, LOD of 10 µg/mL, and LOQ of 30 µg/mL. ejournal.by Accuracy was evaluated through recovery studies at 80%, 100%, and 120% levels, with %RSD less than 2%. ejournal.by

Another RP-HPLC method for this compound in pharmaceutical dosage forms (tablets, cream, shampoo) used a LiChrospher®100 C-18 column (150 mm x 4.6 mm, 5 µm) and a mobile phase of methanol (B129727) and water (90:10 v/v) adjusted to pH 8.90 with phosphate (B84403) buffer, with UV detection. ingentaconnect.com The method was validated and showed mean recovery data in the range of 92.67–105.23%. ingentaconnect.com

Table 1: Summary of Selected RP-HPLC Method Parameters for this compound

| Parameter | Method 1 pharmacophorejournal.compharmacophorejournal.comresearchgate.net | Method 2 ijarmps.org | Method 3 fabad.org.tr | Method 4 ejournal.by | Method 5 ingentaconnect.com |

| Column | Promosil C-18 (250x4.6mm, 5µm) | Phenomenex Luna C18 (250x4.6mm, 5µm) | C18 (250x4.6 mm, 5 µm) | Xterra RP C18 (250x3.0 mm, 5 μm) | LiChrospher®100 C-18 (150x4.6mm, 5µm) |

| Mobile Phase | Water:ACN:Buffer pH 6.8 (51:45:4) | ACN:0.2% Triethylamine pH 6.5 (70:30) | NaH2PO4:ACN (30:70) | Mobile phase not specified, RP | Methanol:Water (90:10 v/v) pH 8.90 Phosphate |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 ml/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 238 nm (PDA) | 243 nm | 240 nm (UV) | 244 nm (UV) | UV |

| Retention Time | 2.713 min | ~4.711 min (with Hamycin) ijarmps.org | ~5 min | 3.469 min | Not specified |

| Linearity Range | 1-50 µg/ml | 10-50 µg/ml | 0.05-8 µg/ml | 10-30 µg/mL | Not specified |

| Correlation Coefficient | >0.999 pharmacophorejournal.com | Within acceptance range ijarmps.org | 0.9969 | 0.9982 | Not specified |

| LOD | Not specified | 0.02 µg/ml | 0.05 µg/mL | 10 µg/mL | Not specified |

| LOQ | Not specified | 0.08 µg/ml | Not specified | 30 µg/mL | Not specified |

| Accuracy | High recovery pharmacophorejournal.compharmacophorejournal.comresearchgate.net | Within acceptance range (ICH guidelines) ijarmps.org | <20% for various levels | Within acceptable range (%RSD < 2%) ejournal.by | 92.67–105.23% mean recovery ingentaconnect.com |

| Precision | Low RSD pharmacophorejournal.compharmacophorejournal.comresearchgate.net | Within acceptance range (ICH guidelines) ijarmps.org | Intra-day & Inter-day <20% RSD fabad.org.tr | 1.0% RSD (method precision) ejournal.by | Not specified |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is another chromatographic technique used for the analysis of this compound, particularly for qualitative and quantitative determination in pharmaceutical creams and ointments. researchgate.netscribd.comnih.govnih.govresearchgate.net TLC-densitometry allows for the separation, identification, and quantification of this compound, even in the presence of other azole derivatives like clotrimazole (B1669251) and miconazole (B906). scribd.comnih.govresearchgate.net